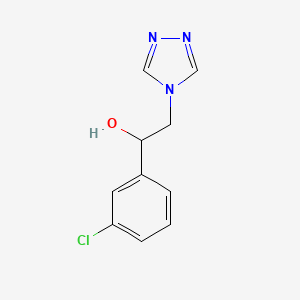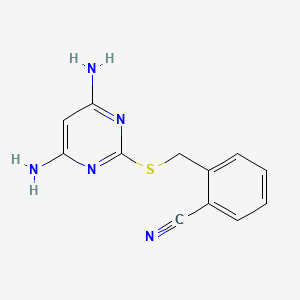
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as 2-DPMP and belongs to the class of psychoactive substances. This compound has been found to have a unique mechanism of action and has been studied for its potential applications in various fields.
Scientific Research Applications
2-DPMP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. It has been found to have a unique mechanism of action, which makes it a valuable tool for studying the central nervous system. The compound has been used to investigate the role of dopamine and norepinephrine in the brain and has shown promising results in the treatment of attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The mechanism of action of 2-DPMP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. The compound has also been found to have an affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DPMP are similar to those of other psychoactive substances. The compound has been found to increase alertness, attention, and cognitive performance. It has also been associated with an increase in heart rate, blood pressure, and body temperature. The long-term effects of 2-DPMP are not well understood, and further research is needed to determine its safety and potential for abuse.
Advantages and Limitations for Lab Experiments
The advantages of using 2-DPMP in lab experiments include its unique mechanism of action, high potency, and selectivity for dopamine and norepinephrine reuptake inhibition. However, the compound has limitations, including its potential for abuse, lack of long-term safety data, and limited availability.
Future Directions
There are several future directions for research on 2-DPMP. One area of interest is the development of new analogs with improved selectivity and safety profiles. Another area of research is the investigation of the long-term effects of the compound on the brain and behavior. Additionally, further studies are needed to explore the potential therapeutic applications of 2-DPMP in the treatment of ADHD and other neurological disorders.
Conclusion
In conclusion, 2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. Its unique mechanism of action and potential applications in various fields make it a valuable tool for investigating the central nervous system. However, further research is needed to determine its safety and potential for abuse, as well as its long-term effects on the brain and behavior.
Synthesis Methods
The synthesis of 2-DPMP involves the reaction of 2,3-dimethylphenol with pyrrolidine and ethyl chloroacetate. The reaction is carried out under basic conditions, and the final product is obtained through a series of purification steps. The purity of the product is critical for its use in scientific research, and various analytical techniques are employed to ensure the quality of the compound.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(12(11)2)17-10-14(16)15-8-3-4-9-15/h5-7H,3-4,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRVDGXORSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)